

# 2-(4-Methylphenoxy)ethanol synonyms and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

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## An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(4-Methylphenoxy)ethanol**, a glycol ether with significant relevance in chemical synthesis and as a structural analog to pharmacologically active compounds. Designed for the discerning scientific audience, this document delves into its chemical identity, synthesis, physicochemical properties, and its contextual importance in medicinal chemistry, particularly in relation to centrally acting muscle relaxants.

## Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all research and development. **2-(4-Methylphenoxy)ethanol** is known by several synonyms, which can be a source of ambiguity. Its unequivocal identification is established by its IUPAC name and CAS registry number.

The systematic IUPAC name for this compound is **2-(4-methylphenoxy)ethanol**[1][2][3]. This name precisely describes an ethanol backbone where one of the hydrogens of the hydroxyl group is substituted by a 4-methylphenoxy group.

For clarity and comprehensive database searching, its various identifiers are summarized below.

| Identifier        | Value   | Source       |
|-------------------|---|--------------|
| IUPAC Name        | 2-(4-methylphenoxy)ethanol  | [1][2][3]    |
| CAS Number        | 15149-10-7  | [1][2][3][4] |
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>   | [1][2][4][5] |
| Molecular Weight  | 152.19 g/mol  | [1][2][4][5] |
| Common Synonyms   | 2-(p-Tolyloxy)ethanol, Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, p-Methylphenyloxyethanol, Ethanol, 2-(4-methylphenoxy)-, β-Hydroxyethyl p-methylphenyl ether | [1][2][4][5] |
| InChI             | InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3  | [1][2][3]    |
| SMILES            | CC1=CC=C(C=C1)OCCO  | [1][5]       |

## Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to absorption and distribution.

| Property                                      | Value                 | Source |
|---|-----------------------|--------|
| Melting Point                                 | 39.43 °C              | [5]    |
| Boiling Point                                 | 261.19 °C (Predicted) | [5]    |
| Water Solubility                              | 9,407 mg/L at 25 °C   | [5]    |
| log Kow (Octanol-Water Partition Coefficient) | 1.65                  | [5]    |

The moderate log Kow value of 1.65 suggests a balance between hydrophilicity and lipophilicity[5]. This is a critical parameter in drug development, as it implies the potential for the molecule to cross biological membranes while retaining sufficient aqueous solubility for transport.

## Synthesis and Manufacturing

The synthesis of **2-(4-Methylphenoxy)ethanol** is most commonly achieved via a nucleophilic ring-opening of an epoxide or substitution on a halo-alcohol, a variant of the Williamson ether synthesis. The underlying principle involves the generation of a phenoxide from p-cresol, which then acts as a nucleophile.

**Causality in Experimental Design:** The choice of an alkaline catalyst (e.g., Sodium Hydroxide) is critical for deprotonating the phenolic hydroxyl group of p-cresol. The resulting p-cresolate anion is a potent nucleophile, necessary for efficiently attacking the electrophilic carbon of ethylene oxide or displacing the halide from a 2-haloethanol. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic electrophile.

## Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of **2-(4-Methylphenoxy)ethanol**. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques.

Reagents and Materials:

- p-Cresol (1.0 eq)
- Sodium Hydroxide (NaOH) (1.5 eq)
- Ethylene Oxide (solution in THF or bubbled gas) (1.2 eq) or (S)-(-)-propylene oxide for a related synthesis[6]
- Toluene

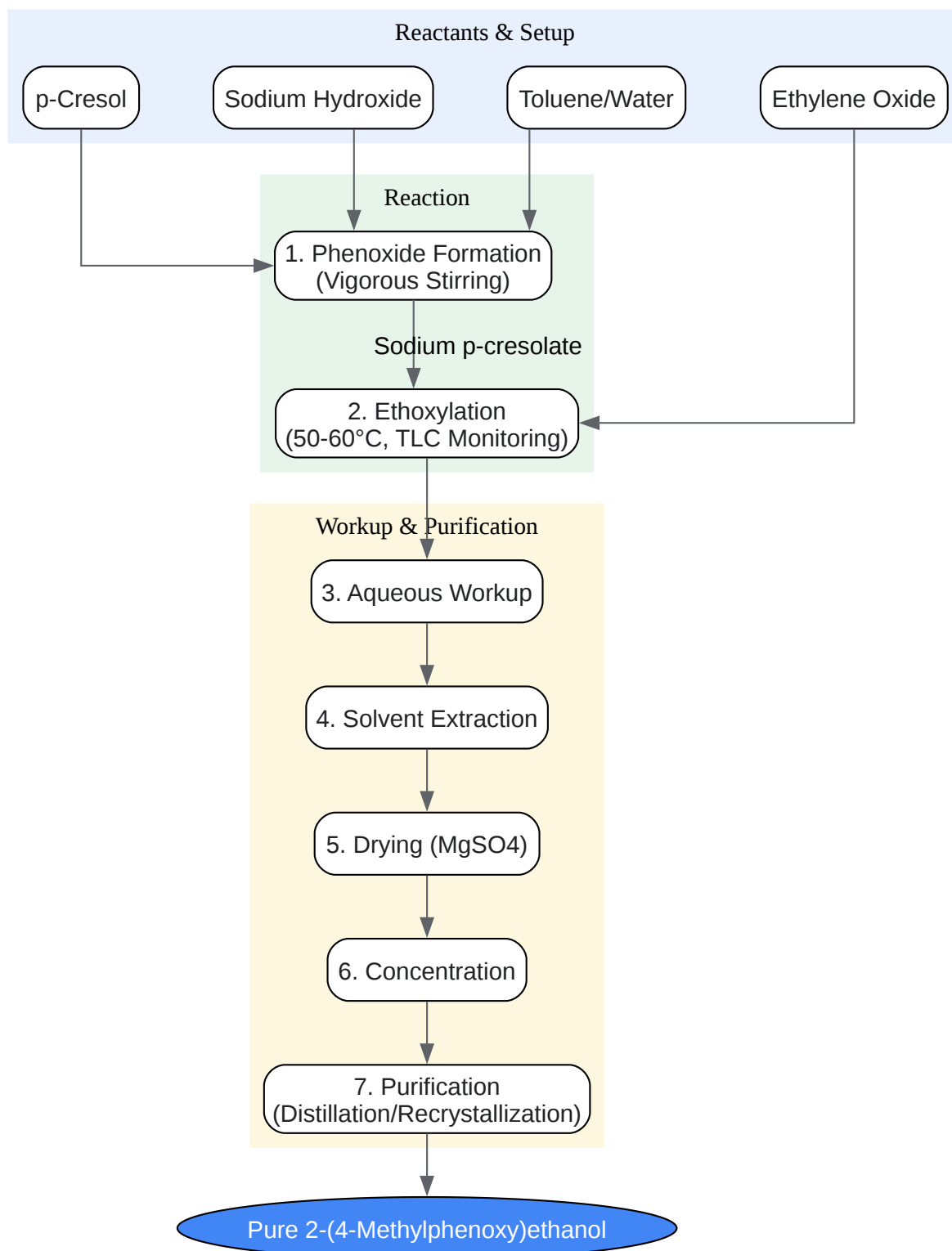
- Deionized Water
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hydrochloric Acid (HCl), 1M solution
- Saturated Sodium Chloride solution (Brine)

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-cresol (1.0 eq) in toluene.
- **Phenoxide Formation:** Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask. Stir the biphasic mixture vigorously for 30 minutes at room temperature to form the sodium p-cresolate.
- **Ethoxylation:** Cool the mixture in an ice bath. Slowly add ethylene oxide (1.2 eq) via the dropping funnel. Caution: Ethylene oxide is a toxic and flammable gas; this step must be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting p-cresol spot has been consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess NaOH, then with deionized water, and finally with brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous  $\text{MgSO}_4$ . Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2-(4-Methylphenoxy)ethanol** can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the

final product.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(4-Methylphenoxy)ethanol**.

## Relevance in a Pharmacological Context

While **2-(4-Methylphenoxy)ethanol** is used as a fragrance ingredient, its primary interest to drug development professionals stems from its structural relationship to Mephenesin[1][5][7].

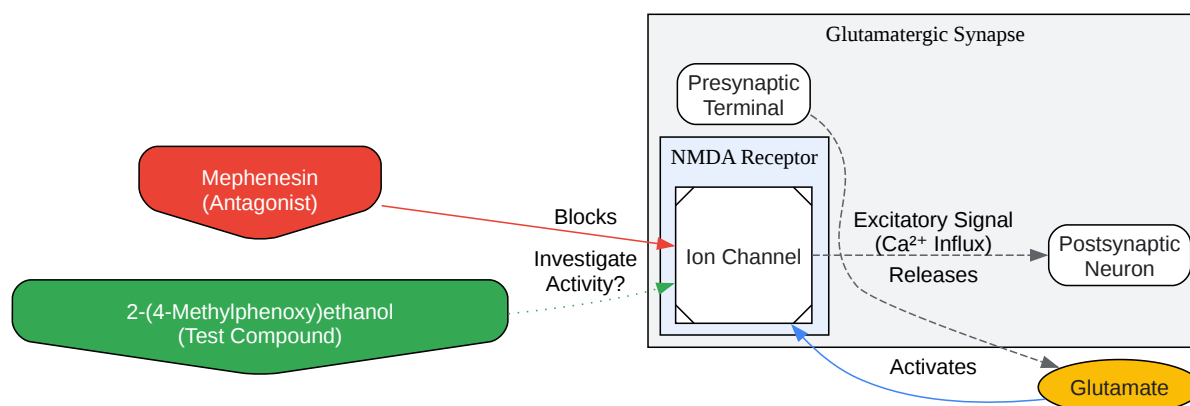
Structural Analogy to Mephenesin: Mephenesin, or 3-(2-methylphenoxy)propane-1,2-diol, is a well-known centrally acting muscle relaxant[8][9]. **2-(4-Methylphenoxy)ethanol** can be considered a simplified analog of Mephenesin. The key structural modifications are:

- **Isomeric Shift:** The methyl group on the phenyl ring is moved from the ortho (2-position) to the para (4-position).
- **Side Chain Simplification:** The propane-1,2-diol side chain is replaced with a simpler ethanol side chain.

Rationale for Study: Mephenesin, despite its efficacy, has significant drawbacks, including a short duration of action and a low therapeutic index, with respiratory depression being a major concern[8]. These limitations have driven research into structurally related compounds to identify molecules with an improved pharmacological profile[7]. By synthesizing and evaluating analogs like **2-(4-Methylphenoxy)ethanol**, researchers can systematically probe the structure-activity relationship (SAR). This allows for an understanding of how changes in steric and electronic properties (ortho vs. para-methyl) and the nature of the hydrophilic side chain affect potency, duration of action, and safety.

Mephenesin is thought to act, in part, as an NMDA receptor antagonist[8][10]. The study of its analogs helps to delineate the precise pharmacophore required for this activity and for its muscle relaxant effects.

## Hypothetical Synaptic Mechanism of Action



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Caption: Potential mechanism of Mephenesin and the role of its analogs.

## Analytical Characterization

Confirmation of the identity and purity of synthesized **2-(4-Methylphenoxy)ethanol** is essential. Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the chemical structure and connectivity.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H stretch of the alcohol and C-O stretches of the ether. IR spectra for this compound are publicly available[1][2][3].
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern[2][3].
- High-Performance Liquid Chromatography (HPLC): To determine purity.

## Safety and Handling

According to aggregated GHS data, **2-(4-Methylphenoxy)ethanol** is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. It is also listed as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

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- To cite this document: BenchChem. [2-(4-Methylphenoxy)ethanol synonyms and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085395#2-4-methylphenoxy-ethanol-synonyms-and-iupac-name>]

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